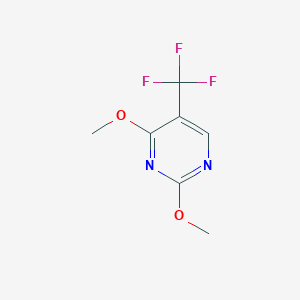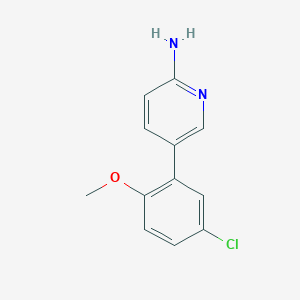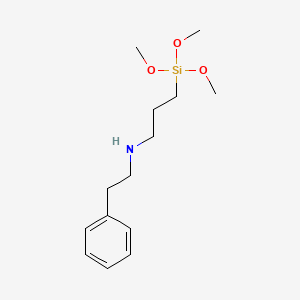
2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine
Vue d'ensemble
Description
2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine (2,4-DM-5-TFMP) is a small molecule that is widely used in the synthesis of a variety of organic compounds. It is a versatile reagent in organic synthesis and has several applications in the pharmaceutical and agrochemical industries. 2,4-DM-5-TFMP has been used in the preparation of a variety of heterocycles and has been used in the synthesis of several drugs and agrochemicals.
Applications De Recherche Scientifique
Synthesis and Derivatization
- Synthesis of 2,4-dimethoxy-5-(3-oxoalkynyl)pyrimidines and their potential as anticancer and antiviral agents is detailed by Kundu, Das, and Majumdar (1990) in "Synthesis" (Kundu, Das, & Majumdar, 1990).
- Grivsky et al. (1980) in "Journal of Medicinal Chemistry" describe the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, highlighting its potency as a lipid-soluble inhibitor with antitumor activity (Grivsky et al., 1980).
Antimicrobial Activity
- Dişli, Mercan, and Yavuz (2013) in "Journal of Heterocyclic Chemistry" discuss the synthesis of new 4,6-dimethoxy pyrimidine derivatives with good antibacterial activity, comparable to standard antibiotics (Dişli, Mercan, & Yavuz, 2013).
Structural Characterization and Chemical Analysis
- Krištafor et al. (2009) in "Journal of Molecular Structure" focus on the structural characterization of C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivatives, confirming their structures through various spectral analyses (Krištafor et al., 2009).
Antiviral Applications
- Fan et al. (2006) in "Journal of Medicinal Chemistry" investigate the anti-orthopoxvirus activity of 5-(dimethoxymethyl)-2'-deoxyuridine, a novel gem diether nucleoside, showing significant antiviral activity against both vaccinia and cowpox viruses (Fan et al., 2006).
Inhibitory and Enzymatic Properties
- Rosemeyer, Kretschmer, and Seela (1985) in "Helvetica Chimica Acta" discuss the synthesis of a compound from 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine, which acts as an active-site-directed, irreversibly acting inhibitor of xanthine oxidase (Rosemeyer, Kretschmer, & Seela, 1985).
Novel Synthesis Methods
- Cupps, Wise, and Townsend (1982) in "Tetrahedron Letters" describe a novel method for the synthesis of 6,7-unsubstituted pyrrolo[3,2-]pyrimidines, including the synthesis of 2,4-dimethoxypyrrolo[3,2- d ]pyrimidine (Cupps, Wise, & Townsend, 1982).
Propriétés
IUPAC Name |
2,4-dimethoxy-5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-13-5-4(7(8,9)10)3-11-6(12-5)14-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGOWFDGTNQUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6329834.png)






